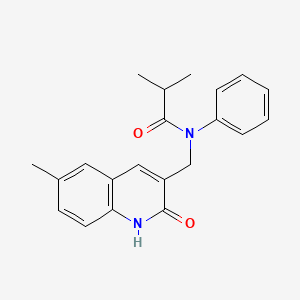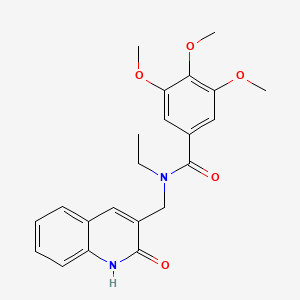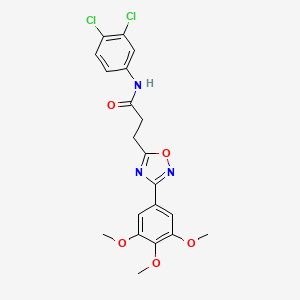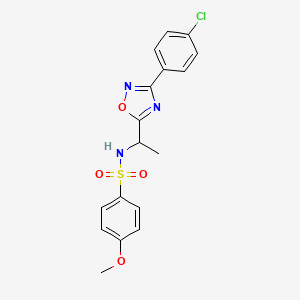
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HMI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. HMI-1 is a small molecule inhibitor that has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound inhibits the activity of Akt, a protein kinase that is activated in many types of cancer, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In addition, this compound has been shown to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression and cell motility.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell growth and induces apoptosis, leading to the death of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis.
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. In addition, this compound has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not yet been tested in vivo, which is necessary to determine its efficacy and safety as a cancer therapy.
将来の方向性
There are several future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide. Firstly, further studies are needed to determine the efficacy and safety of this compound in vivo, which is necessary for its translation into clinical use. Secondly, the mechanism of action of this compound needs to be further elucidated to identify potential targets for combination therapy. Thirdly, the structure-activity relationship of this compound needs to be studied to identify more potent and selective inhibitors. Finally, the potential applications of this compound in other diseases, such as neurodegenerative diseases, need to be explored.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with benzyl chloride, followed by the reaction of the resulting compound with isobutyryl chloride. The final product is obtained through purification and recrystallization. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. This compound has been tested in various cancer cell lines, including breast cancer, colon cancer, and lung cancer, and has been shown to inhibit cell growth and induce cell death. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSADJMBMFMVBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)
![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)

![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
![4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703518.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)

